molecular formula C13H14N2O2 B12983724 Methyl (R)-2-amino-3-(isoquinolin-4-yl)propanoate

Methyl (R)-2-amino-3-(isoquinolin-4-yl)propanoate

Cat. No.: B12983724
M. Wt: 230.26 g/mol
InChI Key: SDYUKGFOLAGAQK-GFCCVEGCSA-N
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Description

Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction. Electrophilic and nucleophilic substitutions typically require specific conditions and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions include N-oxide, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives have been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium parasites. The compound may also interact with other biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate include other isoquinoline derivatives such as:

Uniqueness

Methyl ®-2-amino-3-(isoquinolin-4-yl)propanoate is unique due to its specific structural features and the presence of both an amino group and an ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other isoquinoline derivatives.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (2R)-2-amino-3-isoquinolin-4-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12(14)6-10-8-15-7-9-4-2-3-5-11(9)10/h2-5,7-8,12H,6,14H2,1H3/t12-/m1/s1

InChI Key

SDYUKGFOLAGAQK-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CC2=CC=CC=C21)N

Canonical SMILES

COC(=O)C(CC1=CN=CC2=CC=CC=C21)N

Origin of Product

United States

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